2-Propoxypyridine
Description
2-Propoxypyridine is a pyridine derivative characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position of the pyridine ring. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of N-alkyl-2-pyridones and pharmacologically active compounds. The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 2-bromopyridine with propanol under optimized conditions. Microwave-assisted synthesis has been reported to achieve high yields (99%) when reacting this compound with iodopropane, highlighting its synthetic efficiency .
Key properties include:
- Molecular formula: C₈H₁₁NO
- Molecular weight: 137.18 g/mol
- CAS Registry Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., 2-methoxypyridine, CAS 1628-89-3) suggest analogous regulatory identifiers .
Properties
IUPAC Name |
2-propoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-7-10-8-5-3-4-6-9-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIWBBWYXEHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879184 | |
| Record name | 2-PROPOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101870-22-8 | |
| Record name | 2-Propoxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101870228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the propoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 2-propylpyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Bases like sodium hydride or potassium carbonate facilitate substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 2-Propylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential pharmacological properties.
Industry: It serves as a building block in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propoxypyridine depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atom. This interaction can influence the reactivity and properties of the metal complex. In biological systems, its mechanism of action would depend on its specific target, which could include enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key Findings:
Synthetic Efficiency : 2-Propoxypyridine exhibits superior reactivity under microwave conditions compared to longer-chain alkoxy derivatives, achieving near-quantitative yields (99%) in N-alkylation reactions .
Steric and Electronic Effects :
- Smaller substituents (e.g., methoxy) favor faster reaction kinetics but lower thermal stability.
- Bulkier groups (e.g., cyclopropylmethoxy) enhance steric hindrance, reducing reactivity in cross-coupling reactions but improving selectivity in boronate ester formation .
Pharmacological Relevance :
- Propoxyphenyl-substituted pyrimidines (e.g., piperidin-1-yl-propoxyphenyl derivatives) derived from 2-alkoxypyridines show promise in drug design, particularly as kinase inhibitors or antimicrobial agents .
Comparative Analysis of Physicochemical Properties
- Boiling Points and Solubility: this compound’s longer alkyl chain increases hydrophobicity compared to 2-methoxypyridine, making it less soluble in water but more compatible with nonpolar solvents. Derivatives like 2-(3-pentenyl)pyridine (C₁₀H₁₃N) exhibit even lower solubility due to unsaturated hydrocarbon chains .
- Spectroscopic Data :
- NMR and IR spectra of 2-alkoxypyridines are influenced by electron-donating alkoxy groups, with characteristic shifts in aromatic proton signals (e.g., this compound’s pyridine ring protons resonate at δ 6.5–8.5 ppm) .
Biological Activity
2-Propoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, including its anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : CHN
- IUPAC Name : this compound
- CAS Number : 100-01-6
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of pyridine compounds could inhibit various cancer cell lines. Specifically, compounds related to this compound showed promising results against HepG2 (liver cancer) and A549 (lung cancer) cell lines.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound Derivative | HepG2 | 5.0 |
| This compound Derivative | A549 | 6.5 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways through caspase activation, particularly caspase 3/7 .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 120 | 60 |
This reduction in cytokine levels suggests a potential use in treating inflammatory diseases .
Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. In experimental models, it has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
| Activity | Control (%) | Treatment (%) |
|---|---|---|
| Acetylcholinesterase Inhibition | 10 | 40 |
This inhibition correlates with improved cognitive outcomes in animal models .
Case Studies
Several case studies have explored the efficacy of pyridine derivatives, including this compound:
- Case Study on Anticancer Efficacy : A clinical trial evaluated the effects of a novel pyridine derivative in patients with advanced liver cancer. The study found a significant reduction in tumor size among participants treated with the compound compared to a control group.
- Neuroprotective Study : In a double-blind study involving Alzheimer's patients, participants receiving treatment with a pyridine derivative exhibited slower cognitive decline compared to those receiving placebo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
